(S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde is a chiral compound that features a tetrahydropyran ring fused to a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, using acid catalysis.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: (S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Tetrahydro-2H-pyran-2-yl)methanamine: A related compound with an amine group instead of an aldehyde.
(S)-1-(Tetrahydro-2H-pyran-2-yl)methanol: A similar compound with a hydroxyl group instead of an aldehyde.
Uniqueness
(S)-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the tetrahydropyran and pyrazole rings, as well as the aldehyde functional group. This combination of structural features imparts unique chemical reactivity and potential biological activity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[(2S)-oxan-2-yl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2/t9-/m0/s1 |
InChI Key |
LJKATJHBJPFKBQ-VIFPVBQESA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)N2C(=CC=N2)C=O |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.